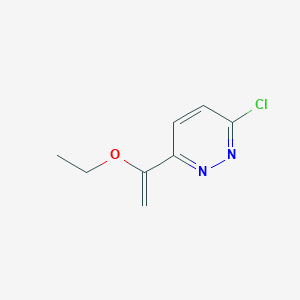

3-Chloro-6-(1-éthoxyvinyl)pyridazine

Vue d'ensemble

Description

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine consists of a pyridazine ring with a chlorine atom at the 3rd position and an ethoxyvinyl group at the 6th position . The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-6-(1-ethoxyvinyl)pyridazine are not available, pyridazine derivatives are known to participate in various chemical reactions. For instance, they can undergo aza-Diels-Alder reactions .Physical And Chemical Properties Analysis

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a solid substance . It has a molecular weight of 184.62 . The compound’s unique physicochemical properties stem from the pyridazine ring, characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Applications De Recherche Scientifique

Découverte et développement de médicaments

Le cycle pyridazine, tel que celui que l'on trouve dans la 3-Chloro-6-(1-éthoxyvinyl)pyridazine, est connu pour ses propriétés physicochimiques uniques qui comprennent une faible basicité, un moment dipolaire élevé et une capacité de liaison hydrogène robuste . Ces caractéristiques le rendent précieux dans la découverte de médicaments, en particulier pour la reconnaissance moléculaire, où il peut contribuer à la spécificité et à la puissance des interactions médicament-cible. La polarité inhérente et les faibles effets inhibiteurs du cytochrome P450 sont également avantageux, réduisant le potentiel d'interactions médicamenteuses et de toxicité cardiaque.

Pharmacophore en chimie médicinale

Les dérivés de la pyridazine, y compris la This compound, ont été identifiés comme des pharmacophores clés en chimie médicinale . Ils ont été incorporés dans des molécules qui présentent un large éventail d'activités biologiques. Ce composé pourrait être exploré pour son potentiel en tant que structure centrale dans la conception de nouveaux agents thérapeutiques, en tirant parti de sa capacité à interagir avec diverses cibles biologiques.

Agents antimicrobiens et antituberculeux

La recherche a montré que les dérivés de la pyridazine peuvent posséder des propriétés antimicrobiennes et antituberculeuses significatives . La This compound pourrait être utilisée comme un échafaudage pour développer de nouveaux composés avec une efficacité accrue contre les souches résistantes de bactéries et de Mycobacterium tuberculosis.

Applications anti-inflammatoires et analgésiques

La flexibilité structurelle de la pyridazine permet le développement de composés ayant des effets anti-inflammatoires et analgésiques . La This compound pourrait être modifiée pour améliorer son interaction avec les voies biologiques impliquées dans l'inflammation et la douleur, conduisant potentiellement à de nouveaux traitements pour les maladies inflammatoires chroniques et la gestion de la douleur.

Conception de médicaments cardiovasculaires

Les dérivés de la pyridazine ont été historiquement exploités dans la recherche de médicaments cardiovasculaires . La structure unique de la This compound pourrait être utilisée pour créer de nouveaux composés qui modulent la fonction cardiovasculaire, offrant des traitements potentiels pour des affections telles que l'hypertension et l'insuffisance cardiaque.

Traitements des troubles neurologiques

La partie pyridazine a été associée à une activité contre divers troubles neurologiques . La This compound pourrait être étudiée pour ses effets potentiels sur les voies neurologiques, conduisant éventuellement à de nouvelles options thérapeutiques pour des maladies telles que la maladie d'Alzheimer, la maladie de Parkinson et l'épilepsie.

Safety and Hazards

The safety information available indicates that 3-Chloro-6-(1-ethoxyvinyl)pyridazine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Orientations Futures

The pyridazine ring, a key component of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, has been found to have unique applications in molecular recognition and drug discovery . Its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel add additional value in drug discovery and development . Therefore, future research could explore the potential of 3-Chloro-6-(1-ethoxyvinyl)pyridazine and similar compounds in various therapeutic applications.

Analyse Biochimique

Biochemical Properties

3-Chloro-6-(1-ethoxyvinyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives are known to interact with monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2) enzymes . These interactions often involve hydrogen bonding and π-π stacking interactions, which are crucial for the compound’s biochemical activity .

Cellular Effects

3-Chloro-6-(1-ethoxyvinyl)pyridazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is essential for platelet aggregation . This inhibition can lead to changes in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of 3-Chloro-6-(1-ethoxyvinyl)pyridazine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, pyridazine derivatives have been found to inhibit monoamine oxidase (MAO) by forming hydrogen bonds with the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-(1-ethoxyvinyl)pyridazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can maintain their activity over extended periods, but their stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-(1-ethoxyvinyl)pyridazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At higher doses, it may cause toxic or adverse effects. For example, some pyridazine derivatives have been shown to cause convulsions at high doses .

Metabolic Pathways

3-Chloro-6-(1-ethoxyvinyl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, pyridazine derivatives can affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Transport and Distribution

The transport and distribution of 3-Chloro-6-(1-ethoxyvinyl)pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-Chloro-6-(1-ethoxyvinyl)pyridazine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects .

Propriétés

IUPAC Name |

3-chloro-6-(1-ethoxyethenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIMNZWLBCNVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

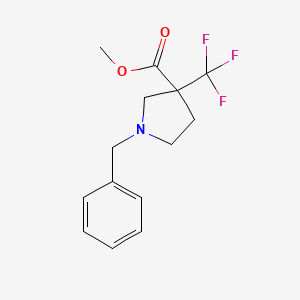

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-Dimethyl-{1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-3-yl}-amine](/img/structure/B1467733.png)

![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

![3-[8-Methoxy-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467744.png)

![3-[8-Methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl]-1-propanol](/img/structure/B1467751.png)

![Ethyl 2-[(2-fluoro-4-methoxy)benzyl]-3-oxobutylate](/img/structure/B1467753.png)